molecular formula C4H3BrFN3 B6217952 5-bromo-6-fluoropyrazin-2-amine CAS No. 2763759-29-9

5-bromo-6-fluoropyrazin-2-amine

Cat. No.: B6217952
CAS No.: 2763759-29-9
M. Wt: 192
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Description

5-Bromo-6-fluoropyrazin-2-amine is an organic compound with the molecular formula C4H3BrFN3 It is a derivative of pyrazine, featuring bromine and fluorine substituents at the 5th and 6th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-fluoropyrazin-2-amine typically involves the bromination and fluorination of pyrazine derivatives. One common method includes the bromination of 6-fluoropyrazin-2-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoropyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Bromo-6-fluoropyrazin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-6-fluoropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents influence its reactivity and binding properties, making it a valuable compound for studying various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-fluoropyridin-2-amine
  • 5-Bromo-6-fluoropyridine-2-carboxylic acid
  • 5-Bromo-4-methoxypyridin-2-amine

Uniqueness

5-Bromo-6-fluoropyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

2763759-29-9

Molecular Formula

C4H3BrFN3

Molecular Weight

192

Purity

95

Origin of Product

United States

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